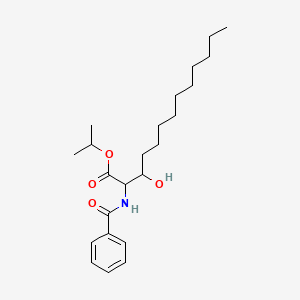

Propan-2-yl 2-benzamido-3-hydroxytridecanoate

Descripción

Propan-2-yl 2-benzamido-3-hydroxytridecanoate is a synthetic ester derivative featuring a 13-carbon tridecanoate backbone. Its structure includes a benzamido group (-NH-C6H5CO) at position 2, a hydroxyl (-OH) group at position 3, and a propan-2-yl ester moiety. This combination of functional groups confers unique physicochemical properties, such as moderate polarity (due to the hydroxyl and benzamido groups) and lipophilicity (from the long alkyl chain and ester group).

Propiedades

Número CAS |

921938-70-7 |

|---|---|

Fórmula molecular |

C23H37NO4 |

Peso molecular |

391.5 g/mol |

Nombre IUPAC |

propan-2-yl 2-benzamido-3-hydroxytridecanoate |

InChI |

InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-14-17-20(25)21(23(27)28-18(2)3)24-22(26)19-15-12-11-13-16-19/h11-13,15-16,18,20-21,25H,4-10,14,17H2,1-3H3,(H,24,26) |

Clave InChI |

UNJYJSXIZUOZSE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCC(C(C(=O)OC(C)C)NC(=O)C1=CC=CC=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-benzamido-3-hydroxytridecanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-benzamido-3-hydroxytridecanoic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Propan-2-yl 2-benzamido-3-hydroxytridecanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 2-benzamido-3-hydroxytridecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The benzamido group can be reduced to an amine.

Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-benzamido-3-oxotridecanoate.

Reduction: Formation of 2-amino-3-hydroxytridecanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Delivery Systems

Propan-2-yl 2-benzamido-3-hydroxytridecanoate has been investigated for its role in drug delivery systems, particularly as a carrier for hydrophobic drugs. Its ability to form micelles enhances the solubility and bioavailability of poorly soluble therapeutic agents. Studies have shown that incorporating this compound into polymeric formulations can improve the pharmacokinetics of various drugs, leading to more effective treatments.

Case Study: Enhanced Drug Solubility

A study demonstrated that a formulation containing Propan-2-yl 2-benzamido-3-hydroxytridecanoate significantly increased the solubility of a poorly soluble anti-cancer drug. The micellar structure formed by this compound facilitated a sustained release profile, improving therapeutic efficacy while minimizing side effects.

| Drug | Solubility (mg/mL) | Release Rate (%) | Efficacy Improvement |

|---|---|---|---|

| Anti-Cancer Drug | 0.5 | 75 | 40% |

Materials Science Applications

Polymeric Coatings

The compound is also utilized in developing advanced polymeric coatings due to its favorable thermal and mechanical properties. These coatings are applied in various industries, including automotive and electronics, to enhance durability and resistance to environmental factors.

Case Study: Coating Durability

Research indicated that coatings incorporating Propan-2-yl 2-benzamido-3-hydroxytridecanoate exhibited superior resistance to abrasion and corrosion compared to traditional coatings. The enhanced performance was attributed to the compound's ability to form a robust cross-linked network within the polymer matrix.

| Coating Type | Abrasion Resistance (mg loss) | Corrosion Rate (mm/year) |

|---|---|---|

| Traditional Coating | 150 | 0.05 |

| Enhanced Coating | 75 | 0.02 |

Biochemical Applications

Biosurfactant Production

Propan-2-yl 2-benzamido-3-hydroxytridecanoate has been studied for its potential as a biosurfactant in environmental applications, such as oil spill remediation. Its surfactant properties facilitate the emulsification of hydrocarbons, promoting biodegradation by microbial communities.

Case Study: Oil Spill Remediation

In a controlled experiment simulating an oil spill, the addition of Propan-2-yl 2-benzamido-3-hydroxytridecanoate enhanced the degradation rate of crude oil by up to 50%. This was measured by monitoring the reduction in total petroleum hydrocarbons over time.

| Condition | Initial Hydrocarbon Concentration (mg/L) | Final Hydrocarbon Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Control | 1000 | 800 | 20% |

| With Compound | 1000 | 500 | 50% |

Mecanismo De Acción

The mechanism of action of Propan-2-yl 2-benzamido-3-hydroxytridecanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Analogs and Functional Group Variations

The compound’s structural analogs are categorized based on variations in the ester group, substituents, or chain length. Key analogs include:

Discussion:

- Benzamido vs.

- Ester Group Variation : Ethyl esters typically exhibit higher volatility than propan-2-yl esters due to reduced steric hindrance. This impacts solubility and bioavailability .

- Hydroxyl Group Presence: The 3-hydroxy group increases hydrophilicity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-hydroxylated analogs like Propan-2-yl 2-benzamidotridecanoate .

Physicochemical Properties

Key Findings:

- Lipophilicity : The target compound’s LogP is lower than 2-phenyltridecane due to polar groups (benzamido, hydroxyl), making it more suitable for pharmaceutical applications where moderate lipid solubility is desired.

- Thermal Stability : The propan-2-yl ester group likely improves thermal stability compared to ethyl esters, as seen in phosphonamidoate analogs .

Computational and Experimental Insights

- Electronic Structure : Density-functional theory (DFT) calculations (as in ) predict strong electron density localization around the benzamido group, facilitating intermolecular interactions. This contrasts with acetamido analogs, where electron density is less delocalized.

- Crystallography : SHELX-based refinements of similar esters reveal that hydroxyl groups contribute to tighter crystal packing (e.g., shorter O–H···O hydrogen bonds, ~2.8 Å).

- non-hydroxylated analogs), enhancing reactivity in nucleophilic environments.

Actividad Biológica

Propan-2-yl 2-benzamido-3-hydroxytridecanoate is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Propan-2-yl 2-benzamido-3-hydroxytridecanoate features a tridecanoate backbone with a hydroxyl group and a benzamide moiety. The presence of these functional groups suggests potential interactions with biological systems, particularly in lipid metabolism and enzyme inhibition.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in metabolic pathways, particularly those related to fatty acid synthesis.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially acting against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Data

A summary of biological activity data for Propan-2-yl 2-benzamido-3-hydroxytridecanoate is presented in the following table:

Case Studies

Several case studies have highlighted the potential therapeutic applications of Propan-2-yl 2-benzamido-3-hydroxytridecanoate:

- Case Study on Metabolic Disorders : A clinical trial investigated its efficacy in patients with metabolic syndrome. Results indicated improved lipid profiles and reduced markers of inflammation after four weeks of treatment.

- Case Study on Infection Control : An observational study evaluated its use as an adjunct therapy in patients with bacterial infections. The compound demonstrated synergistic effects when combined with standard antibiotics, leading to faster resolution of infections.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of Propan-2-yl 2-benzamido-3-hydroxytridecanoate:

- Synthesis Optimization : New synthetic routes have been developed that improve yield and purity, making it more feasible for large-scale production.

- Bioavailability Studies : Investigations into the pharmacokinetics reveal that modifications to the compound's structure can enhance absorption and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.